molecular formula C10H14N2O2 B13274011 3-methyl-4-nitro-N-(propan-2-yl)aniline

3-methyl-4-nitro-N-(propan-2-yl)aniline

Cat. No.: B13274011
M. Wt: 194.23 g/mol
InChI Key: BWWGVVAJWLILJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4-nitro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C10H14N2O2 It is a derivative of aniline, characterized by the presence of a methyl group at the third position, a nitro group at the fourth position, and an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-(propan-2-yl)aniline typically involves the nitration of 3-methyl-N-(propan-2-yl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or iron filings with hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: 3-methyl-4-amino-N-(propan-2-yl)aniline.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Oxidation: 3-carboxy-4-nitro-N-(propan-2-yl)aniline.

Scientific Research Applications

3-methyl-4-nitro-N-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the manufacture of corrosion inhibitors, antioxidants, and stabilizers for various industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-(propan-2-yl)aniline depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(propan-2-yl)aniline: Similar structure but lacks the nitro group.

    3-methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline: Contains a piperazine ring instead of a nitro group.

    3-methyl-4-nitro-N-(prop-2-yn-1-yl)aniline: Similar structure but with a propynyl group instead of an isopropyl group.

Uniqueness

3-methyl-4-nitro-N-(propan-2-yl)aniline is unique due to the presence of both a nitro group and an isopropyl group on the aniline ring

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-methyl-4-nitro-N-propan-2-ylaniline

InChI

InChI=1S/C10H14N2O2/c1-7(2)11-9-4-5-10(12(13)14)8(3)6-9/h4-7,11H,1-3H3

InChI Key

BWWGVVAJWLILJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(C)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.